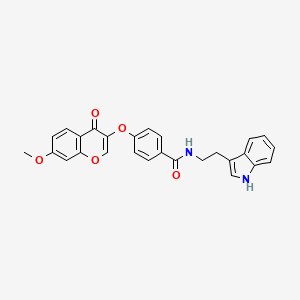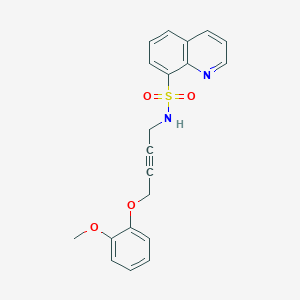![molecular formula C11H16BrN3 B2999789 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine CAS No. 1779771-31-1](/img/structure/B2999789.png)
1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine” is a chemical compound with the molecular formula C11H16BrN3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine”, has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to one of these nitrogen atoms is an ethyl chain, which is further connected to a bromopyridinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine” such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
Learning and Memory Facilitation : A study by Li Ming-zhu (2012) synthesized a compound similar to 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, which demonstrated significant facilitation of learning and memory in mice (Li Ming-zhu, 2012).
Antimicrobial Activity : Research by D. S. Babu et al. (2015) focused on synthesizing novel derivatives that exhibited potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Chemical Synthesis and Reactions : A study by C. Shin et al. (1983) investigated the synthesis and reaction of related compounds, contributing to the understanding of chemical properties and potential applications of these molecules (Shin, Sato, Honda, & Yoshimura, 1983).
Insecticide Design : M. Cai et al. (2010) explored using a similar compound as a lead for new insecticides, indicating its potential use in pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Antibacterial and Antifungal Activities : R. Rajkumar et al. (2014) synthesized derivatives that showed excellent antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Dopamine Receptor Interaction : Research by P. Zee and W. Hespe (1985) investigated the affinity of substituted derivatives to dopamine receptors, which could have implications in neurological research (Zee & Hespe, 1985).
Anticancer Potential : A study by L. Mallesha et al. (2012) synthesized new derivatives and evaluated their antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Propiedades
IUPAC Name |
1-[2-(3-bromopyridin-4-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c12-11-9-14-3-1-10(11)2-6-15-7-4-13-5-8-15/h1,3,9,13H,2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZLWPIWRPHQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779771-31-1 |
Source


|
| Record name | 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)
![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)
![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)
![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)


![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)
![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)